molecular formula C14H16O4 B1329660 Diethyl benzylidenemalonate CAS No. 5292-53-5

Diethyl benzylidenemalonate

Cat. No.: B1329660
CAS No.: 5292-53-5
M. Wt: 248.27 g/mol
InChI Key: VUWPIBNKJSEYIN-UHFFFAOYSA-N
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Description

Diethyl benzylidenemalonate is an organic compound with the molecular formula C14H16O4. It is a colorless to yellow liquid that is insoluble in water. This compound is primarily used as a pharmaceutical intermediate and in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl benzylidenemalonate is typically synthesized through the Knoevenagel condensation reaction between benzaldehyde and diethyl malonate. This reaction is catalyzed by bases such as piperidine . The reaction conditions generally involve refluxing the reactants in an appropriate solvent like ethanol or toluene.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Photoreduction with NAD(P)H Models

DBM undergoes efficient photoreduction using 1-benzyl-1,4-dihydronicotinamide (BNAH) as a NAD(P)H analogue. Key findings include:

Table 1: Photoreduction outcomes under varying conditions

ConditionDeuterium Incorporation (%)Product Ratio (α:β)
Pyridine:CD₃OD (4:1)34.6% at β-carbon85:15
Acetonitrile:CD₃OD (9:1)29.9% at α-carbon70:30
  • Electron-withdrawing substituents (e.g., NO₂) on the benzylidene ring accelerate reaction rates by enhancing electrophilicity of the α,β-unsaturated system .

  • Solvent polarity and Mg²⁺ ions significantly influence regioselectivity, with protic solvents favoring α-deuterium incorporation .

Hydrocyanation Reactions

DBM reacts with K₄[Fe(CN)₆] in methanol to form diethyl α-cyanobenzylmalonates via a base-catalyzed mechanism:

Table 2: Catalyst screening for hydrocyanation

CatalystReaction Time (h)Yield (%)
K₂CO₃1292
Na₂CO₃1285
Et₃N120
  • Optimal conditions: 0.2 equiv K₄[Fe(CN)₆], 10 mol% K₂CO₃, methanol, 25°C .

  • Reaction proceeds via Michael addition of cyanide to the β-carbon, followed by tautomerization .

Michael Additions

DBM serves as a Michael acceptor for diverse nucleophiles:

Table 3: Thiourea-catalyzed asymmetric Michael additions

NucleophileCatalyst Loading (mol%)Yield (%)ee (%)
Nitromethane108844
Malononitrile1082n.d.
  • Chiral thiourea catalysts induce moderate enantioselectivity (up to 44% ee) .

  • Reactions in toluene show superior yields compared to DMF or DMSO .

Thermal vs Photochemical Reactivity

Comparative studies reveal distinct pathways:

  • Thermal reduction with BNAH produces racemic diethyl benzylmalonate via radical chain mechanism .

  • Photoreduction generates non-racemic products (up to 84% ee) through polar transition states, as evidenced by solvent isotope effects .

Scientific Research Applications

Chemical Synthesis Applications

Diethyl benzylidenemalonate serves as a critical intermediate in the synthesis of a variety of organic compounds. Its applications can be categorized as follows:

  • Synthesis of Aryl Succinic Acids : this compound is employed in the conjugate addition of nucleophiles, such as cyanide ions, leading to the formation of arylsuccinic acids. These acids are valuable in pharmaceuticals and agrochemicals due to their biological activity and functional properties .
  • Building Block for Bioactive Molecules : The compound acts as a precursor for synthesizing biologically active molecules, including potential drug candidates. Researchers utilize this compound to explore new therapeutic agents by generating diverse molecular libraries.
  • Catalytic Reactions : Recent studies have demonstrated its use in metal-free catalytic hydrogenation reactions. For instance, a solid polyamine framework combined with tris(pentafluorophenyl)borane catalyzed the hydrogenation of this compound with remarkable efficiency, achieving full conversion under optimized conditions .

The biological implications of this compound and its derivatives have been explored in several studies:

Case Studies and Experimental Data

The following table summarizes key findings from relevant studies involving this compound:

Study ReferenceApplicationKey Findings
Kutama & Ahmed (2013) Synthesis of Glutaric AcidsDeveloped an efficient method for synthesizing 3-substituted glutaric acids using this compound as an intermediate.
Willms et al. (2018) Catalytic HydrogenationAchieved 100% yield in hydrogenation reactions using a polyamine framework combined with borane catalyst.
Deng et al. (2025) Photoreduction MechanismsInvestigated multi-step electron-proton-electron transfer processes during photoreduction, enhancing understanding of reaction pathways.

Biological Activity

Diethyl benzylidenemalonate (DEBM) is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and other therapeutic applications. This article explores the various aspects of DEBM's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through the Knoevenagel condensation reaction between diethyl malonate and benzaldehyde. The resulting compound typically appears as a yellow liquid and can be characterized using techniques such as NMR spectroscopy. Notably, the synthesis can yield various derivatives by altering the substituents on the benzaldehyde component, which may influence biological activity .

2.1 Anti-inflammatory Activity

One of the most significant biological activities attributed to DEBM is its anti-inflammatory effect. Research has demonstrated that DEBM inhibits Toll-like receptor 4 (TLR4) signaling, which is crucial in mediating inflammatory responses. Specifically, DEBM has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting nuclear factor-kappa B (NF-κB) activation .

The study conducted on DEBM revealed:

  • IC50 Value : The IC50 for DEBM in inhibiting NF-κB activation was found to be approximately 5.92 μM.
  • Mechanism : DEBM acts upstream of NF-κB activation, effectively reducing nitric oxide production and subsequent inflammatory responses .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that small modifications to the structure of DEBM can significantly impact its biological activity. For instance, variations in the substituents on the benzylidene moiety have been correlated with changes in inhibitory potency against TLR4 signaling pathways .

CompoundSubstituentIC50 (μM)Biological Activity
DEBM-CH=Ph5.92Anti-inflammatory
Derivative A-NO23.5Enhanced potency
Derivative B-OCH310.2Reduced potency

4.1 In Vivo Studies

In vivo studies have corroborated the anti-inflammatory effects of DEBM. In animal models of inflammation, treatment with DEBM resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory diseases .

4.2 Clinical Relevance

While most studies are preclinical, the implications for human health are significant. The ability of DEBM to modulate inflammatory pathways suggests potential applications in treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

5. Conclusion

This compound presents promising biological activities, particularly in the realm of anti-inflammatory effects through TLR4 signaling inhibition and NF-κB pathway modulation. Ongoing research into its derivatives may yield compounds with enhanced efficacy and specificity for therapeutic use.

Further investigations are warranted to fully elucidate the pharmacokinetics, safety profiles, and clinical applications of DEBM and its derivatives in human health contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl benzylidenemalonate, and how are reaction conditions optimized?

this compound is typically synthesized via Knovenagel condensation between diethyl malonate and benzaldehyde using piperidine as a catalyst in refluxing toluene. Reaction optimization focuses on solvent choice (e.g., toluene for high boiling point), catalyst loading (1–5 mol%), and temperature control (110–120°C) to maximize yield (>85%) while minimizing side products like decarboxylated derivatives. Post-synthesis purification involves vacuum distillation or column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl3_3) identify α,β-unsaturated ester protons (δ 7.3–7.5 ppm for aromatic protons, δ 6.3 ppm for the vinyl proton) and carbonyl carbons (δ 167–169 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 276 (M+^+) confirm the molecular formula C14_{14}H16_{16}O4_4 .
  • Infrared spectroscopy : Stretching vibrations at 1720 cm1^{-1} (ester C=O) and 1630 cm1^{-1} (conjugated C=C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as an irritant. Required precautions include:

  • Use of nitrile gloves, goggles, and fume hoods during synthesis.
  • Avoidance of skin contact (causes irritation) and inhalation (vapor pressure: 0.02 mmHg at 25°C).
  • Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electrophilicity of this compound compare to other α,β-unsaturated esters, and how does this impact its reactivity in Michael additions?

this compound has a Mayr electrophilicity parameter (EE) of −20.55, significantly lower than nitroalkenes (E=13.85E = −13.85), making it less reactive toward nucleophiles. Reactivity can be enhanced by introducing electron-withdrawing substituents (e.g., −NO2_2) on the aryl ring, which increase EE values by ~2–3 units. This tuning is critical for asymmetric organocatalytic additions, where low reactivity necessitates prolonged reaction times (e.g., 96 hours) or elevated temperatures .

Q. What strategies improve stereoselectivity in conjugate additions to this compound?

Chiral auxiliaries like (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-amine enable stereoselective additions by coordinating to lithium ions during enolate formation. For example, acetone addition achieves 70% enantiomeric excess (ee) under cryogenic conditions (−78°C) with LDA as a base. Alternatively, bifunctional thiourea catalysts induce asymmetry via hydrogen bonding, yielding products with 40–50% ee at ambient temperatures .

Q. How do computational methods aid in predicting reaction outcomes with this compound?

Density functional theory (DFT) calculations model transition states to predict regioselectivity in cross-coupling reactions. For instance, scandium(III) triflate-catalyzed [1,4]-hydride shifts in ortho-(1,3-dioxolan-2-yl)benzylidenemalonate derivatives are validated by energy profiles showing a 15 kcal/mol activation barrier. Computational tools also rationalize steric effects in dimerization/elimination reactions with β-styrylmalonates .

Q. What mechanistic insights explain contradictions in reactivity data for substituted diethyl benzylidenemalonates?

Discrepancies arise from competing pathways. For example:

  • Electron-deficient aryl groups favor Michael addition but may promote side reactions (e.g., dimerization under TiCl4_4).
  • Steric hindrance from ortho-substituents reduces electrophilicity but enhances selectivity in cycloadditions. Kinetic studies (e.g., monitoring by TLC or HPLC) and isotopic labeling (e.g., 2H^{2}\text{H} NMR) help dissect these pathways .

Q. How are cross-coupling reactions of this compound applied in natural product synthesis?

The compound serves as a precursor in indole alkaloid synthesis. For example, Friedel-Crafts reactions with 5-substituted indoles (e.g., 5-methoxyindole) yield 3-arylpropanoate derivatives (m.p. 143–145°C, 41% ee), which are intermediates for fluoren-9-ylidene malonate ligands used in asymmetric catalysis. Key steps include scandium(III)-catalyzed cyclization and Pd/C-mediated hydrogenation .

Properties

IUPAC Name

diethyl 2-benzylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWPIBNKJSEYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30200975
Record name Diethyl (phenylmethylene)malonate
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Molecular Weight

248.27 g/mol
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CAS No.

5292-53-5
Record name Diethyl benzylidenemalonate
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Record name Diethyl benzylidenemalonate
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Synthesis routes and methods I

Procedure details

One mole of a correspondingly substituted benzaldehyde is heated on a water trap with 160 g. (1 mole) of diethyl malonate, 30 ml. of glacial acetic acid, and 3 ml. of piperidine in 1 liter of benzene until 1 mole of water has been split off. The benzenic solution is worked up as usual.
[Compound]
Name
substituted benzaldehyde
Quantity
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1 mol
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1 L
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Synthesis routes and methods II

Procedure details

To a solution of 12.8 g sodium ethylate in 140 ml of ethanol, 10.0 g of benzaldehyde and 17.4 g of Malonic acid diethyl ester dissolved in 35 ml ethanol was added drop-wise over 1 h at 50° C. Then, the reaction mixture was heated to reflux for 12 h. After cooling to RT half of the solvent was evaporated under reduced pressure and diluted with 200 ml of water. The remaining reaction mixture was acidified to pH 1 by addition of concentrated hydrochloric acid and then extracted with ethyl acetate. The organic phase was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was pure enough for the next reaction step.
Quantity
12.8 g
Type
reactant
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10 g
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reactant
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17.4 g
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reactant
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140 mL
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35 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture containing 3.0 mL (19.8 mmoles) of diethyl malonate, 2.0 mL (19.6 mmoles) of benzaldehyde, 0.10 mL of piperidine, and 65 mg of benzoic acid in 35 mL of benzene was heated at reflux for 6 hours with continuous azeotropic removal of water by means of a Dean-Stark trap. Isolation of the product in the manner described in the procedure of Example I, followed by fractional distillation, afforded 4.27 g (88% yield) of diester 8: bp 105°-140° C. (bath temperature, 0.10 mm). Subsequent treatment of diester 8 with 2-nitropropane and sodium ethoxide in ethanol at reflux, as described for the corresponding cyanoester 1 in Example VIII, failed to yield a cyclopropanoid product.
Quantity
3 mL
Type
reactant
Reaction Step One
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reactant
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0.1 mL
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reactant
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35 mL
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65 mg
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Yield
88%

Synthesis routes and methods IV

Procedure details

Into a one-liter three-necked conical flask are introduced 60 g (565.39 mmol) of benzaldehyde, 90.56 g (565.39 mmol) of diethyl malonate, 3.85 g (45.21 mmol) of piperidine, 130 ml of toluene and 2.71 g (45.16 mmol) of acetic acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
90.56 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
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2.71 g
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reactant
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130 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl benzylidenemalonate
Diethyl benzylidenemalonate
Diethyl benzylidenemalonate
Diethyl benzylidenemalonate
Diethyl benzylidenemalonate
Diethyl benzylidenemalonate

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